benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
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Overview
Description
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C12H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of benzyl alcohol with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of cyclohexane as a solvent has been reported to improve the enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of benzyl (2S,4R)-4-oxopyrrolidine-2-carboxylate
Reduction: Formation of benzyl (2S,4R)-4-hydroxypyrrolidine-2-methanol
Substitution: Formation of various substituted benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylates
Scientific Research Applications
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 4-methoxy-3,6-dihydro-1(2H)-pyridinecarboxylate
- Benzyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO6S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)/t10-,11+;/m1./s1 |
InChI Key |
YHFQLNADHUYVAF-DHXVBOOMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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